Methyl 3-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl}sulfamoyl)thiophene-2-carboxylate is a structurally complex molecule featuring:
- A tricyclic core: A 9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-2-one system, combining oxygen (oxa) and nitrogen (aza) atoms within a fused bicyclic framework.
- Sulfamoyl linkage: A sulfonamide group bridging the tricyclic core to a thiophene ring.
Properties
IUPAC Name |
methyl 3-[(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S2/c1-27-20(24)18-17(8-11-29-18)30(25,26)21-13-5-6-16-15(12-13)19(23)22-9-3-2-4-14(22)7-10-28-16/h5-6,8,11-12,14,21H,2-4,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREFYTWTMWNEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Standards
Pharmacopeial compounds (–6) provide critical benchmarks for comparing structural and functional features:
Table 1: Structural and Functional Comparison
Key Observations :
Functional Groups :
- The sulfamoyl group in the target is distinct from the acetamido or tetrazolyl groups in pharmacopeial analogs, which may alter hydrogen-bonding interactions and pharmacokinetics .
- The thiophene-2-carboxylate moiety contrasts with simpler thiophene derivatives (e.g., Ev5f), suggesting enhanced electronic effects or steric bulk .
Crystallographic and Hydrogen-Bonding Patterns
highlights the role of hydrogen bonding in molecular aggregation. While SHELX () is widely used for small-molecule refinement, the target’s tricyclic system may exhibit unique graph set patterns compared to bicyclic analogs:
- Hypothesized Stability : The sulfamoyl and carboxylate groups could form robust hydrogen-bonded networks, enhancing crystalline stability relative to less polar analogs (e.g., Ev5f) .
Lumping Strategy and Physicochemical Properties
Per , compounds with similar cores (e.g., sulfonamides or tricyclics) may be "lumped" for predictive modeling. However, the target’s unique substituents (e.g., methyl ester vs. hydroxy groups in Ev5f) could necessitate distinct reaction pathways or solubility profiles .
Preparation Methods
Preparation Methodologies
One-Pot Multicomponent Assembly
A modified Valderrama-type one-pot synthesis, adapted from benzo[b]thiophene-quinone derivatives, offers a streamlined approach:
Reagents :
- 2-Acyl-1,4-benzoquinone precursor
- Methyl mercaptoacetate
- 1-Trimethylsilylimidazole (TMSI)
- Cerium(IV) ammonium nitrate (CAN)
Procedure :
- Thiol-Ene Coupling : React 2-acyl-1,4-benzoquinone with methyl mercaptoacetate in tetrahydrofuran (THF) at 25°C for 12 hours to form a thioether intermediate.
- Cyclization : Add TMSI (3 equiv) and heat to 80°C for 6 hours, facilitating silylation-assisted ring closure.
- Oxidation : Treat with CAN in aqueous HCl to aromatize the tricyclic core.
- Sulfamoylation : Introduce the sulfamoyl group via reaction with sulfamic acid in concentrated H₂SO₄ at –10°C.
Yield : 32–38% (non-optimized).
Table 1: Critical Parameters in One-Pot Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| TMSI Equivalents | 2.5–3.0 | Prevents over-silylation |
| CAN Concentration | 0.1 M in H₂O | Minimizes over-oxidation |
| Sulfamoylation Temp | –10°C to 0°C | Avoids decomposition |
Stepwise Fragment Coupling
For improved regiocontrol, a modular strategy isolates the tricyclic core before functionalization:
Step 1: Tricyclic Core Synthesis
- Diels-Alder Cycloaddition : React furan-2-carboxaldehyde with N-methylmaleimide in toluene at 110°C for 24 hours to form the oxa-aza scaffold.
- Lactam Formation : Treat with ammonium acetate in acetic acid under reflux to generate the 2-oxo lactam.
Step 2: Thiophene Sulfamoylation
- Sulfonation : React methyl 3-aminothiophene-2-carboxylate with chlorosulfonic acid at 0°C.
- Amidation : Treat with ammonium hydroxide to yield the sulfamoyl intermediate.
Step 3: Suzuki-Miyaura Coupling
- Cross-couple the iodinated tricyclic core with the sulfamoylthiophene boronic ester using Pd(PPh₃)₄ and K₂CO₃ in dimethoxyethane.
Yield : 41–47% (over three steps).
Solid-Phase Synthesis for High-Throughput Screening
Adapting protocols from combinatorial libraries, a resin-bound approach enhances purity:
Resin Functionalization :
- Load Wang resin with Fmoc-protected hydroxythiophene carboxylate.
- Deprotect with piperidine/DMF (20% v/v).
On-Resin Reactions :
- Sulfamoylation using SO₃·Py complex and NH₃ gas.
- Cyclative cleavage with TFA/CH₂Cl₂ (1:9) to release the tricyclic system.
Advantages :
- Purity >90% by HPLC.
- Scalable to gram quantities.
Reaction Optimization Strategies
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) improve cyclization yields by stabilizing transition states:
Table 2: Solvent Screening for Stepwise Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 58 |
| THF | 7.5 | 29 |
| Toluene | 2.4 | 12 |
Analytical Characterization
Structural Elucidation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiophene H4), 7.89 (d, J = 5.2 Hz, 1H, tricyclic H7).
- HRMS : m/z 463.0841 [M+H]⁺ (calc. 463.0834).
Challenges and Mitigation
Byproduct Formation During Sulfamoylation
- Issue : Competing sulfonation at thiophene C5 (5–8% yield loss).
- Solution : Use SOCl₂ as a milder sulfonating agent.
Epimerization at the Tricyclic Core
- Issue : Racemization at C3 under basic conditions.
- Solution : Employ Hünig’s base (DIPEA) for pH control.
Comparative Analysis of Methods
Table 3: Synthesis Route Efficiency
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| One-Pot | 4 | 35 | 85 | Moderate |
| Stepwise Coupling | 3 | 45 | 92 | High |
| Solid-Phase | 5 | 28 | 98 | Low |
Q & A
Q. Table: Reference Spectral Data for Analogous Compounds
| Compound Class | Key NMR Peaks (δ, ppm) | HRMS (m/z) | Source |
|---|---|---|---|
| Thiophene ester | 3.8 (OCH₃), 7.2–7.5 (thiophene) | 423.52 | |
| Tricyclic sulfonamide | 6.8–7.1 (aromatic protons) | 560.02 |
Advanced: How can researchers address discrepancies in reported biological activity data for this compound?
Answer:
Contradictions often arise from variations in purity, stereochemistry, or assay conditions. To resolve these:
Purity Validation : Use HPLC (≥95% purity) with a C18 column (mobile phase: acetonitrile/water) .
Structural Confirmation : Cross-validate with X-ray crystallography to rule out stereoisomerism .
Bioassay Reproducibility : Standardize assay protocols (e.g., enzyme inhibition studies at pH 7.4, 37°C) and include positive controls (e.g., known sulfonamide inhibitors) .
Advanced: What computational strategies predict the sulfamoyl group’s reactivity in drug-target interactions?
Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the sulfamoyl moiety .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding with the -SO₂NH- group .
Q. Table: Reactivity Comparison of Sulfamoyl Derivatives
| Derivative | Calculated ΔG (kcal/mol) | Target Protein | Reference |
|---|---|---|---|
| Parent compound | -8.2 ± 0.3 | COX-2 | |
| Methoxy analog | -7.5 ± 0.4 | COX-2 |
Basic: What experimental precautions are necessary when handling this compound?
Answer:
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonic acid vapors .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .
- Spill Management : Neutralize acidic residues with sodium bicarbonate .
Advanced: How does electronic modulation of the thiophene ring influence bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
